molecular formula C9H14N4O5 B047062 methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate CAS No. 120362-25-6

methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate

Cat. No.: B047062
CAS No.: 120362-25-6
M. Wt: 258.23 g/mol
InChI Key: NQLCRNIYNCQQET-MWKIOEHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate is a triazole-carboximidate derivative featuring a β-D-ribofuranose moiety (a five-membered oxolane ring with hydroxymethyl and hydroxyl substituents). The stereochemistry (2R,3R,4S,5R) is critical for its molecular interactions, particularly in mimicking nucleoside structures. The carboximidate group (-C(=NH)OMe) introduces unique electronic and steric properties, distinguishing it from simpler triazole derivatives.

Properties

IUPAC Name

methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O5/c1-17-7(10)8-11-3-13(12-8)9-6(16)5(15)4(2-14)18-9/h3-6,9-10,14-16H,2H2,1H3/t4-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLCRNIYNCQQET-MWKIOEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=NN(C=N1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=N)C1=NN(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10923357
Record name Methyl 1-pentofuranosyl-1H-1,2,4-triazole-3-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120362-25-6
Record name Methyl 1-ribofuranosyl-1,2,4-triazole-3-carboxamidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120362256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-pentofuranosyl-1H-1,2,4-triazole-3-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate is a compound that exhibits significant biological activity due to its unique structural features. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its triazole core and a sugar moiety derived from ribose. The structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H14N4O6
  • Molecular Weight : 258.23 g/mol
  • CAS Number : 1463-10-1

Antimicrobial Properties

Compounds containing a triazole ring are known for their broad-spectrum antimicrobial activities. Research indicates that triazoles can inhibit the growth of various pathogens through mechanisms such as disrupting cell membrane integrity and inhibiting biosynthetic pathways. For instance:

  • Antifungal Activity : Triazole derivatives have been extensively studied for their antifungal properties. They inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi. This action is similar to well-known antifungals like fluconazole and itraconazole .

Anticancer Activity

Triazole compounds have shown promise in anticancer research. Studies have demonstrated that they can induce apoptosis in cancer cells and inhibit tumor growth:

  • Mechanism of Action : The triazole scaffold interacts with various molecular targets involved in cell proliferation and survival pathways. For example, certain triazoles have been reported to inhibit the PI3K/Akt signaling pathway, leading to reduced cell viability in cancer cell lines .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of triazole derivatives. They may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

  • Antifungal Efficacy : A study published in Frontiers in Chemistry evaluated several triazole compounds against Candida species. Results indicated that this compound exhibited significant antifungal activity comparable to standard treatments .
  • Anticancer Research : In vitro studies demonstrated that this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound's effectiveness was assessed using various cancer cell lines including MCF7 and MDA-MB-231 .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors:

StepReaction TypeKey ReagentsYield
1GlycosylationRibose derivative + triazole precursorHigh
2CarboximidationCarboxylic acid derivative + amineModerate
3PurificationChromatography techniquesHigh

Comparison with Similar Compounds

Nucleoside Analogs with Triazole Modifications

(a) 1-[(2S,3S,4R,5S)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-yl]-1,2,4-Triazole-3-Carboximidamide Hydrochloride ()
  • Structural Differences : The stereochemistry (2S,3S,4R,5S vs. 2R,3R,4S,5R) inverts the ribose configuration, likely altering target binding. The compound is a carboximidamide (NH₂-C(=NH)-) rather than a carboximidate (MeO-C(=NH)-), enhancing polarity and hydrogen-bonding capacity.
  • Physicochemical Impact : The hydrochloride salt improves aqueous solubility but may reduce membrane permeability compared to the neutral carboximidate .
(b) Fluorinated Triazole-Nucleoside Hybrids ()
  • Structural Features : Compounds 16 and 17 in incorporate perfluorinated alkyl chains and nucleobase analogs (e.g., 5-methyl-2,4-dioxo-dihydropyrimidine). These modifications increase lipophilicity and metabolic stability .
  • Functional Implications : Fluorination enhances resistance to enzymatic degradation, a trait absent in the target compound. The presence of acetylated sugars (e.g., triacetate in compound 16) may mask hydroxyl groups, altering pharmacokinetics .

Triazole-Thione Derivatives ()

  • Key Examples :
    • 6c : 4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • 6h : 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Structural Contrasts: These compounds replace the carboximidate group with a thione (C=S), increasing acidity (pKa ~8–10 for thiones vs. ~12–14 for carboximidates).
  • Spectroscopic Data: IR peaks at ~1228–1243 cm⁻¹ (C=S) and NMR shifts (δ 9.55–9.79 ppm for NH) highlight electronic differences compared to the carboximidate’s NH (δ ~8–9 ppm, unobserved in evidence) .

Heterocyclic Hybrids with Coumarin and Pyrazole Moieties ()

  • Example : Compound 4e incorporates coumarin and tetrazole groups.
  • Functional Divergence : The extended π-system in coumarin enables fluorescence, suggesting applications in bioimaging. The tetrazole ring (N-rich) enhances metal coordination capacity, unlike the target compound’s carboximidate .

Preparation Methods

Core Triazole Carboximidate Synthesis

The 1,2,4-triazole-3-carboximidate core is typically constructed via cyclization or functional group interconversion. A non-diazo approach, as demonstrated in CN105037284A, avoids hazardous diazotization steps . Thiosemicarbazide and oxalic acid undergo condensation in water at 60°C to form a bicyclic intermediate, which is oxidized with nitric acid to yield 1,2,4-triazole-3-carboxylic acid. Subsequent esterification with methanol under sulfuric acid catalysis produces the methyl ester . To convert the ester to a carboximidate, a Pinner reaction is employed: treatment of the nitrile precursor (obtained via dehydration of the carboxylic acid) with methanol and HCl yields the methyl carboximidate .

Table 1: Comparison of Triazole Core Synthesis Methods

MethodStarting MaterialReaction ConditionsYield (%)Key Advantage
Non-diazo cyclizationThiosemicarbazideH2O, 60°C, 6–8 hrs58Green solvent, no column chromatography
Pinner reactionTriazole-3-carbonitrileMeOH, HCl, 0–5°C75–85Direct nitrile-to-imidate conversion

Ribofuranose Activation and Functionalization

The β-D-ribofuranose moiety requires precise activation at the anomeric center (C1) for coupling. Mitsunobu reactions, as described in ISRES (2022), enable stereoselective glycosylation using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine . Protected ribose derivatives (e.g., 2,3,5-tri-O-acetyl-β-D-ribofuranose) are treated with the triazole nucleophile under Mitsunobu conditions, yielding the N-glycosylated product with retention of configuration . Alternatively, ribofuranosyl bromides, generated via HBr/AcOH treatment, undergo SN2 displacement with the triazole’s nitrogen .

Table 2: Glycosylation Strategies

MethodActivatorSolventStereoselectivity (%)Yield (%)
Mitsunobu reactionDIAD, Ph3PTHF>98 (β-anomer)72
SN2 displacementHBr/AcOHDCM85–90 (β-anomer)65

Regioselective Triazole Substitution

Positioning the ribofuranose at N1 of the triazole necessitates careful regiocontrol. CN113651762A employs lithium diisopropylamide (LDA) to deprotonate the triazole at N1, followed by quenching with electrophiles like trimethylchlorosilane or dibromomethane . This strategy ensures selective substitution while avoiding N3 or N4 side reactions. For the target compound, LDA-mediated deprotonation at N1 enables direct coupling with activated ribofuranose .

Protecting GroupDeprotection AgentConditionsYield (%)
AcetylZn, AcOH25°C, 2 hrs89
BenzylH2, Pd/C50 psi, MeOH, 6 hrs93

Challenges and Optimization

Key challenges include:

  • Stereochemical Integrity : Mitsunobu reactions outperform SN2 in preserving β-configuration .

  • Carboximidate Stability : Acidic conditions during glycosylation may hydrolyze the imidate; thus, late-stage introduction post-coupling is preferred .

  • Scalability : The non-diazo route’s use of water as a solvent and minimal chromatography aligns with industrial needs .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate, particularly regarding protecting groups for hydroxyl functionalities?

  • Methodological Answer: The oxolane moiety contains three hydroxyl groups and one hydroxymethyl group, requiring selective protection to avoid side reactions. Benzoyl or acetyl groups are commonly used for temporary protection during coupling reactions, as demonstrated in analogous oxolane derivatives . For triazole formation, nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) is effective, but ensure anhydrous conditions to prevent hydrolysis of the carboximidate group .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm stereochemistry (e.g., coupling constants for oxolane ring protons) and carboximidate connectivity .
  • X-ray Crystallography: Essential for resolving absolute stereochemistry, as seen in structurally similar triazole-oxolane hybrids .
  • Mass Spectrometry (EI-MS or HRMS): Validate molecular weight and fragmentation patterns, particularly for the triazole-carboximidate linkage .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Work in a fume hood to minimize inhalation risks, as fine particulate matter may irritate mucous membranes .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address stereochemical inconsistencies observed during the synthesis of the oxolane moiety?

  • Methodological Answer:

  • Chiral Chromatography: Use HPLC with a chiral stationary phase (e.g., cellulose-based columns) to separate diastereomers.
  • Enzymatic Resolution: Lipases or esterases can selectively hydrolyze undesired stereoisomers, leveraging the compound’s carbohydrate-like structure .
  • X-ray Validation: Confirm final stereochemistry via single-crystal X-ray diffraction, as applied in structurally resolved triazole derivatives .

Q. What strategies can optimize the compound’s stability under physiological conditions for in vitro bioactivity studies?

  • Methodological Answer:

  • Prodrug Design: Modify hydroxyl groups as ester prodrugs (e.g., acetyl or phosphate esters) to enhance metabolic stability, inspired by nucleoside analog strategies .
  • Lyophilization: Store the compound as a lyophilized powder to prevent hydrolysis of the carboximidate group .
  • Buffer Selection: Use phosphate-buffered saline (PBS) at pH 7.4 for dissolution studies, monitoring degradation via HPLC .

Q. How can researchers design enzyme inhibition assays to evaluate the triazole moiety’s role in biological activity?

  • Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions between the triazole-carboximidate group and target enzymes (e.g., kinases or nucleoside-processing enzymes) .
  • Kinetic Studies: Perform competitive inhibition assays with varying substrate concentrations (e.g., ATP analogs) to determine inhibition constants (Kᵢ) .
  • Mutagenesis: Engineer enzyme active-site mutations (e.g., His → Ala) to identify critical binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.